Cas no 7324-89-2 (Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate)
Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate
- ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
- 2-cyano-2-methyl-butyric acid ethyl ester
- 2-Cyan-3-[1]naphthyl-acrylsaeure-aethylester
- 2-cyano-3-naphthalen-1-yl-acrylic acid ethyl ester
- 2-(1-naphthylmethylidene)cyanoacetate
- ethyl 3-(2,4-dichloro-phenyl)-2-cyanoacrylate
- 2-Cyan-2-methyl-buttersaeure-aethylester
- Ethyl-methyl-cyanessigester
- 2-cyano-3-[1]naphthyl-acrylic acid ethyl ester
- <
- 1>
- -Naphthylmethyliden-malonsaeure-aethylester-nitril
- 2-<
- 2,4-Dichlor-benzyliden>
- -cyan-essigsaeure-aethylester
- CTK0I5954
- ethyl 2-cyano-3-(1-naphthyl)prop-2-enecarboxylate
- ethyl 2-cyano-2-methylbutyrate
- -malonsaeure-aethylester-nitril
- -cyanessigsaeure-aethylester
- Butanoic acid, 2-cyano-2-methyl-, ethyl ester
- Methylaethylcyanessigsaeure-aethylester
- < 1> -Naphthylmethyliden-malonsaeure-aethy
- ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate
- BBL019018
- STK391323
- CS-0326496
- J-502011
- ethyl2-cyano-3-(2,4-dichlorophenyl)acrylate
- AKOS000653170
- 2-propenoic acid, 2-cyano-3-(2,4-dichlorophenyl)-, ethyl ester, (2E)-
- ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)-2-propenoate
- 7324-89-2
- ethyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate
- MFCD00178324
- (E)-ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
- ALBB-025112
- 24393-45-1
- 9L-561S
- Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate
-
- MDL: MFCD00178324
- Inchi: 1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)6-11(8)14/h3-6H,2H2,1H3/b9-5+
- InChI Key: HDHAZBAICIKTCX-WEVVVXLNSA-N
- SMILES: ClC1C=C(C=CC=1/C=C(\C#N)/C(=O)OCC)Cl
Computed Properties
- Exact Mass: 269.0010339g/mol
- Monoisotopic Mass: 269.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 50.1Ų
Experimental Properties
- Melting Point: 82-84°
Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904285-10mg |
Ethyl (2E)-2-Cyano-3-(2,4-dichlorophenyl)acrylate |
7324-89-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904285-50mg |
Ethyl (2E)-2-Cyano-3-(2,4-dichlorophenyl)acrylate |
7324-89-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E904285-100mg |
Ethyl (2E)-2-Cyano-3-(2,4-dichlorophenyl)acrylate |
7324-89-2 | 100mg |
$ 160.00 | 2022-06-05 | ||
| abcr | AB257876-500 mg |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate; 95% |
7324-89-2 | 500MG |
€151.00 | 2023-01-25 | ||
| abcr | AB257876-1 g |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate; 95% |
7324-89-2 | 1g |
€172.20 | 2023-04-27 | ||
| abcr | AB257876-5 g |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate; 95% |
7324-89-2 | 5g |
€389.30 | 2023-04-27 | ||
| abcr | AB257876-500mg |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, 95%; . |
7324-89-2 | 95% | 500mg |
€157.00 | 2025-04-16 | |
| abcr | AB257876-1g |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, 95%; . |
7324-89-2 | 95% | 1g |
€173.00 | 2025-04-16 | |
| abcr | AB257876-5g |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, 95%; . |
7324-89-2 | 95% | 5g |
€381.00 | 2025-04-16 | |
| A2B Chem LLC | AH17123-1mg |
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate |
7324-89-2 | >95% | 1mg |
$201.00 | 2024-04-19 |
Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate Suppliers
Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Additional information on Ethyl (2e)-2-cyano-3-(2,4-dichlorophenyl)acrylate
Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate (CAS No. 7324-89-2): A Versatile Building Block in Modern Chemical Synthesis
Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate, identified by its CAS number 7324-89-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This acrylate derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a cyano group and a 2,4-dichlorophenyl moiety endows it with distinct reactivity patterns, facilitating its application in diverse chemical transformations.
The compound's molecular structure consists of an ethyl ester group attached to an acrylic acid backbone, with the cyano group positioned at the 2-position and the 2,4-dichlorophenyl group at the 3-position. This arrangement not only contributes to its stability but also enhances its utility in synthetic chemistry. The cyano group can participate in nucleophilic addition reactions, while the dichlorophenyl ring offers opportunities for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
In recent years, Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate has garnered attention for its role in the development of novel pharmaceuticals. Its structural features make it an excellent candidate for constructing complex heterocyclic scaffolds, which are prevalent in many bioactive compounds. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The dichlorophenyl group, in particular, has been shown to enhance binding affinity to biological targets, making it a strategic choice for drug design.
One of the most compelling aspects of Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate is its versatility in polymer chemistry. Acrylates are well-known for their ability to undergo polymerization reactions, forming polymers with applications ranging from coatings to biomedical materials. The cyano group in this compound can influence the thermal and mechanical properties of the resulting polymers, making it a valuable precursor for tailored material design. Recent studies have explored its use in creating biodegradable polymers that could find applications in drug delivery systems.
The compound's reactivity also makes it useful in photochemical applications. The acrylate double bond is highly susceptible to photopolymerization processes, which can be initiated using UV light. This property has been exploited in the development of photoresists for microelectronics manufacturing. Additionally, the presence of electron-withdrawing groups like the cyano and dichlorophenyl moieties can modulate the light absorption characteristics of the polymer formed, offering tunable optical properties for specialized applications.
From a synthetic perspective, Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate serves as a versatile building block that can be modified through various chemical pathways. For example, hydrolysis of the ester group can yield 3-(2,4-dichlorophenyl)cyanoacrylic acid, which can then be further functionalized. Similarly, reduction of the cyano group can produce an amine derivative, opening up avenues for amide bond formation and peptidomimetic synthesis. These transformations highlight its importance as a synthetic intermediate in medicinal chemistry.
The compound's role in agrochemical research is also noteworthy. The structural motifs present in Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate are reminiscent of many active ingredients found in pesticides and herbicides. By serving as a precursor for these compounds, it contributes to the development of novel agrochemicals that offer improved efficacy and environmental safety. Researchers have investigated its derivatives as potential fungicides and insect growth regulators, demonstrating its broad applicability beyond pharmaceuticals.
In conclusion, Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate (CAS No. 7324-89-2) is a multifaceted compound with significant implications across multiple domains of chemical research. Its unique structural features enable diverse applications in pharmaceutical synthesis, polymer chemistry, photochemistry, and agrochemical development. As synthetic methodologies continue to evolve, this compound is poised to remain a cornerstone material for innovative chemical investigations.
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